N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid
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Overview
Description
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid is a complex organic compound with significant applications in various fields. It is known for its role as a color developing agent in photographic processes, particularly in developing color films . The compound’s structure includes an amino group, an ethyl group, and a methanesulfonamide group, making it a versatile molecule for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid typically involves multiple steps. One common method includes the reaction of 4-amino-3-methylaniline with ethyl bromide to form N-ethyl-4-amino-3-methylaniline. This intermediate is then reacted with methanesulfonyl chloride to produce N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide. The final step involves the addition of phosphoric acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted sulfonamides. These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and photographic chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, in color development, the oxidized form of the compound combines with a color coupler to form a dye molecule .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-amino-3-methylphenyl)ethylamino]ethylmethanesulfonamide sulfate: Another color developing agent with similar applications in photography.
3-(N-Ethyl-3-methylanilino)propanesulfonic acid: Used in biochemical assays and as a buffer in biological studies.
Uniqueness
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its combination of amino, ethyl, and methanesulfonamide groups provides versatility and functionality that is not commonly found in similar compounds .
Properties
CAS No. |
56046-61-8 |
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Molecular Formula |
C12H24N3O6PS |
Molecular Weight |
369.38 g/mol |
IUPAC Name |
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;phosphoric acid |
InChI |
InChI=1S/C12H21N3O2S.H3O4P/c1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;1-5(2,3)4/h5-6,9,14H,4,7-8,13H2,1-3H3;(H3,1,2,3,4) |
InChI Key |
VVJXMKISHKLVFK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.OP(=O)(O)O |
Related CAS |
92-09-1 (Parent) |
Origin of Product |
United States |
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